molecular formula C14H22O4S B14144471 1-(Benzenesulfonyl)-1-methoxyheptan-2-OL CAS No. 89036-93-1

1-(Benzenesulfonyl)-1-methoxyheptan-2-OL

Cat. No.: B14144471
CAS No.: 89036-93-1
M. Wt: 286.39 g/mol
InChI Key: NULBOHIXIDVVQK-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-1-methoxyheptan-2-OL is an organic compound that belongs to the class of benzenesulfonyl derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The presence of both benzenesulfonyl and methoxy groups in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-1-methoxyheptan-2-OL typically involves the reaction of benzenesulfonyl chloride with 1-methoxyheptan-2-ol in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at a temperature range of 0-25°C .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve scalability. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-1-methoxyheptan-2-OL undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Benzenesulfonyl)-1-methoxyheptan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-1-methoxyheptan-2-OL involves its interaction with specific molecular targets, such as enzymes and proteins. The benzenesulfonyl group can form covalent bonds with nucleophilic amino acids in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzenesulfonyl)-1-methoxyheptan-2-OL is unique due to the presence of both the methoxy and sulfonyl groups, which provide distinct reactivity and functional versatility. This combination allows for selective modifications and applications in diverse fields, setting it apart from other benzenesulfonyl derivatives .

Properties

CAS No.

89036-93-1

Molecular Formula

C14H22O4S

Molecular Weight

286.39 g/mol

IUPAC Name

1-(benzenesulfonyl)-1-methoxyheptan-2-ol

InChI

InChI=1S/C14H22O4S/c1-3-4-6-11-13(15)14(18-2)19(16,17)12-9-7-5-8-10-12/h5,7-10,13-15H,3-4,6,11H2,1-2H3

InChI Key

NULBOHIXIDVVQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(OC)S(=O)(=O)C1=CC=CC=C1)O

Origin of Product

United States

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